2-Bromo-5-(pyrrolidin-3-yl)pyridine
Description
2-Bromo-5-(pyrrolidin-3-yl)pyridine is a brominated pyridine derivative featuring a pyrrolidine ring substituted at the 3-position of the pyridine scaffold. The bromine atom at the 2-position serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-5-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-2-1-7(6-12-9)8-3-4-11-5-8/h1-2,6,8,11H,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFBSJOFMGBIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296220 | |
| Record name | 2-Bromo-5-(3-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159817-25-0 | |
| Record name | 2-Bromo-5-(3-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159817-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(3-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801296220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(pyrrolidin-3-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-chloropyridine.
Nucleophilic Substitution: The chlorine atom in 2-bromo-5-chloropyridine is substituted with a pyrrolidine group through a nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo various substitution reactions, particularly nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), elevated temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium phosphate, and solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
2-Bromo-5-(pyrrolidin-3-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(pyrrolidin-3-yl)pyridine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets due to its unique three-dimensional structure .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
a. (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine
- Structure : Pyrrolidine is attached at the 2-position of the pyridine ring.
- Key Differences : Positional isomerism alters electronic distribution and steric interactions. The (R)-configuration introduces chirality, critical for enantioselective synthesis or receptor binding in drug design .
- Molecular Formula : C₉H₁₁BrN₂ (vs. C₉H₁₁BrN₂ for the target compound).
b. 2-Bromo-5-(piperidin-4-yl)pyridine
Functional Group Variations
a. 2-Bromo-5-(tert-butoxycarbonylamino)pyridine
b. 3-Bromo-5-Methoxypyridine
c. 2-Bromo-5-(trifluoromethyl)pyridine
a. tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structure : Pyrrolidine connected via an ether linkage with protecting groups.
- Key Differences : The presence of tert-butyl and dimethoxymethyl groups increases molecular weight (C₁₈H₂₈BrN₃O₄) and reduces reactivity, making it a specialized intermediate in multi-step syntheses. The target compound lacks these groups, enabling direct functionalization .
b. 5-Bromo-6-methoxypyridin-3-amine
- Structure: Methoxy and amino groups at adjacent positions.
Comparative Data Table
Biological Activity
2-Bromo-5-(pyrrolidin-3-yl)pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom at the 2-position and a pyrrolidinyl group at the 5-position. This unique structure imparts distinct chemical properties that have garnered attention in medicinal chemistry and biological research.
The compound has a molecular formula of CHBrN and a molecular weight of approximately 227.10 g/mol. Its structural features allow for potential interactions with various biological targets, making it an interesting candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | CHBrN |
| Molecular Weight | 227.10 g/mol |
| Chemical Structure | Chemical Structure |
Research indicates that this compound acts as a ligand for several receptors, modulating their activity. The presence of both the bromine atom and the pyrrolidinyl group enhances its binding affinity to specific targets, which can influence various pharmacological effects. The compound has been studied for its ability to interact with human constitutive androstane receptors (CAR) and pregnane X receptors (PXR), both of which play critical roles in drug metabolism and disposition .
Pharmacological Effects
- Receptor Modulation : Studies have shown that derivatives of this compound can activate CAR at nanomolar concentrations, which is significant for understanding its role in drug metabolism .
- Cytotoxicity : In cellular assays, certain derivatives exhibited lower cytotoxicity compared to others, suggesting potential therapeutic applications with reduced side effects .
- Anticancer Potential : Preliminary research indicates that compounds similar to this compound may possess anticancer properties, with activity against various cancer cell lines .
Case Studies
-
Study on Human CAR Activation : A study reported that certain compounds structurally related to this compound demonstrated significant activation of CAR, which is crucial for understanding their role in xenobiotic metabolism .
Compound EC50 (nM) Cytotoxicity Compound A 20 Low Compound B 50 Moderate - In Vitro Testing on Cancer Cell Lines : Research indicated that derivatives showed varying degrees of inhibition against cancer cell proliferation, highlighting their potential as therapeutic agents .
Synthesis Methods
The synthesis of this compound typically involves the bromination of 5-(pyrrolidin-3-yl)pyridine. Common methods include:
- Bromination Reaction : Utilizing bromine in an appropriate solvent to achieve selective substitution at the desired position.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
